molecular formula C20H22FN5O2 B12168089 1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone

1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone

Cat. No.: B12168089
M. Wt: 383.4 g/mol
InChI Key: HAIKFUWQWQCSLR-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a fluoro-substituted indazole moiety, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluoro-substituted indazole, and the coupling of these components with the pyrimidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can reduce specific functional groups, such as ketones or nitro groups, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the target functional groups within the molecule.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.

    Biology: It may be used in studies of cellular processes and molecular biology, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone can be compared with other similar compounds, such as:

  • (4-(4-Chloro-phenyl)-piperazin-1-yl)-(4-fluoro-benzylidene)-amine : This compound shares structural similarities with the piperazine and fluoro-substituted aromatic rings but differs in its overall structure and functional groups.
  • Other piperazine derivatives : These compounds may have similar core structures but differ in their substituents and functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22FN5O2

Molecular Weight

383.4 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone

InChI

InChI=1S/C20H22FN5O2/c1-12-15(11-18(28)25-9-7-24(8-10-25)14(3)27)13(2)26-20(22-12)19-16(21)5-4-6-17(19)23-26/h4-6H,7-11H2,1-3H3

InChI Key

HAIKFUWQWQCSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C(=NN12)C=CC=C3F)C)CC(=O)N4CCN(CC4)C(=O)C

Origin of Product

United States

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